
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)-, also known by its CAS number 67989-93-9, is a complex inorganic compound. This compound is characterized by its unique structure, which includes a nitrilotris(methylene) backbone with tris(phosphonato) groups, coordinated with cadmium and potassium ions. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- typically involves the reaction of nitrilotris(methylene)phosphonic acid with cadmium salts in the presence of potassium hydroxide. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
N(CH2PO3H2)3+Cd2++4KOH→K4[Cd(N(CH2PO3)3)]+4H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as:
Mixing: Combining nitrilotris(methylene)phosphonic acid with cadmium salts and potassium hydroxide.
Reaction: Maintaining the reaction mixture at a specific temperature and pH.
Purification: Removing impurities through filtration and recrystallization.
Drying: Obtaining the final product in a dry, stable form.
化学反応の分析
Types of Reactions
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other phosphonic acids or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium phosphates, while reduction could produce cadmium metal or lower oxidation state complexes.
科学的研究の応用
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of advanced materials, including ceramics and polymers.
作用機序
The mechanism by which Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- exerts its effects involves its ability to coordinate with metal ions and other ligands. This coordination can influence various molecular targets and pathways, such as:
Metal Ion Transport: Facilitating the transport of cadmium and other metal ions across membranes.
Catalysis: Acting as a catalyst in chemical reactions by stabilizing transition states and intermediates.
Biological Interactions: Interacting with biological molecules, potentially affecting enzyme activity and cellular processes.
類似化合物との比較
Similar Compounds
- Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)-
- Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetraammonium, (T-4)-
- Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrasodium, (T-4)-
Uniqueness
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- is unique due to its specific coordination environment and the presence of potassium ions, which can influence its solubility, stability, and reactivity compared to similar compounds with different counterions.
特性
CAS番号 |
67989-93-9 |
|---|---|
分子式 |
C3H12CdK4NO9P3+4 |
分子量 |
567.86 g/mol |
IUPAC名 |
tetrapotassium;[bis(phosphonomethyl)amino]methylphosphonic acid;cadmium |
InChI |
InChI=1S/C3H12NO9P3.Cd.4K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;;4*+1 |
InChIキー |
XADZEUMCDBLPSN-UHFFFAOYSA-N |
正規SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[K+].[K+].[K+].[K+].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



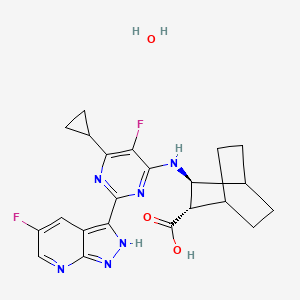
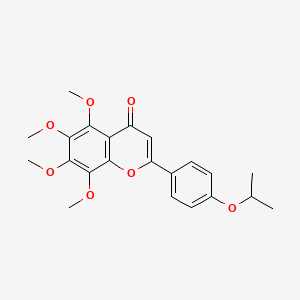
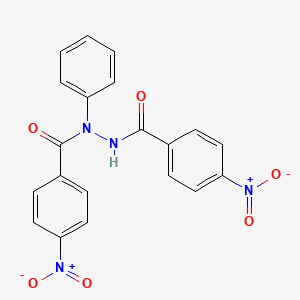
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
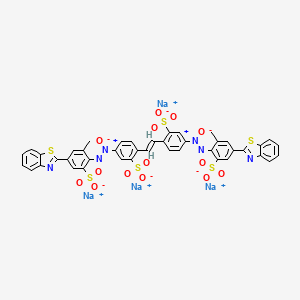

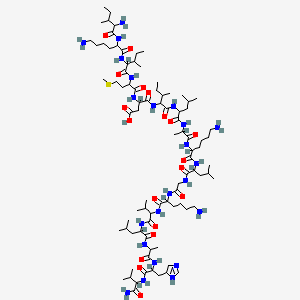


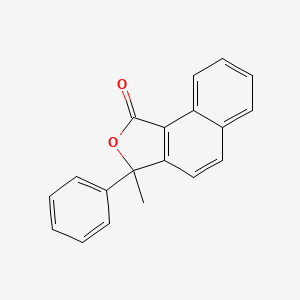
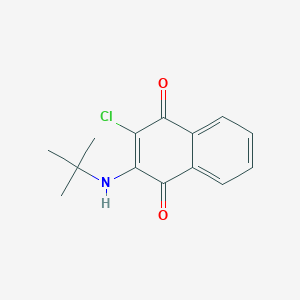
![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

